MAGE-3 (111-126) is a peptide derived from the Melanoma-associated antigen 3, which plays a significant role in cancer immunology. This specific peptide sequence, RKVAELVHFLLLKYRA, is known for its ability to bind to Human Leukocyte Antigen class I molecules, specifically HLA-A*0201, making it an important target in cancer immunotherapy and vaccine development. The identification and characterization of MAGE-3 epitopes have been crucial in understanding immune responses against melanoma and other cancers associated with this antigen .
MAGE-3 is sourced from human tissues, particularly those affected by melanoma. It is encoded by the MAGE gene family, which is expressed in various tumors but not in normal tissues, making it a promising target for tumor-specific immunotherapy. The peptide can be synthesized using recombinant DNA technology or purchased from specialized suppliers .
The synthesis of MAGE-3 (111-126) can be achieved through several methods:
The recombinant synthesis typically involves:
The molecular structure of MAGE-3 (111-126) can be represented as follows:
This formula indicates that the peptide consists of 17 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms.
The molecular weight of MAGE-3 (111-126) is approximately 336.4 g/mol. The sequence's specific arrangement allows it to effectively bind to HLA molecules, facilitating T-cell recognition and activation .
MAGE-3 (111-126) participates in several biochemical interactions:
The binding affinity of MAGE-3 to HLA class I molecules has been characterized using various assays, including ELISA and surface plasmon resonance, demonstrating strong interactions that are essential for effective immune responses .
MAGE-3 (111-126) exerts its effects primarily through:
Studies have shown that patients with melanoma who mount strong T-cell responses against MAGE-3 exhibit better clinical outcomes, underscoring the importance of this peptide in therapeutic strategies .
MAGE-3 (111-126) is typically characterized as a white powder when synthesized. It is soluble in water and organic solvents such as dimethyl sulfoxide.
Key chemical properties include:
MAGE-3 (111-126) has several significant applications in scientific research:
The Melanoma Antigen Gene (MAGE) family comprises evolutionarily conserved proteins characterized by a shared MAGE homology domain (MHD). These genes are categorized into two classes:
Type I MAGEs drive oncogenesis through multiple mechanisms:
Table 1: MAGE-A3 Expression in Human Cancers
Cancer Type | Expression Frequency | Clinical Correlation |
---|---|---|
Metastatic Melanoma | 76% | Poor CTLA-4 inhibitor response |
Non-Small Cell Lung | 38–55% | Decreased survival |
Breast Cancer | 10–15% | Higher grade, ER/PR-negative status |
Neuroblastoma Tumors | ~40% | No correlation with N-myc amplification |
Germ Cell Tumors | 41.8% (seminomas) | Absent in non-seminomatous tumors |
Data compiled from [1] [4] [5]
The MAGE-3 (111-126) peptide (amino acid sequence: LLKYRAREPVTKAEI) is a 16-mer fragment embedded within the MAGE-A3 protein’s MHD. Its structural and functional attributes include:
Table 2: Key Epitopes within the MAGE-A3 Protein
Epitope Position | Sequence | HLA Restriction | Immune Recognition |
---|---|---|---|
111–126 | LLKYRAREPVTKAEI | HLA-DR13 | CD4+ T cells |
114–127 | YRAREPVTKAEMGG | HLA-DR13 | CD4+ T cells |
121–134 | VTKAEMGGPRKVEL | HLA-DR13 | CD4+ T cells |
271–279 | FLWGPRALV | HLA-A2 | CD8+ T cells |
Figure 1: MAGE-A3 Domain Architecture
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7